molecular formula C9H11ClO3 B14870416 5-Chloro-3-ethoxy-2-methoxyphenol

5-Chloro-3-ethoxy-2-methoxyphenol

Cat. No.: B14870416
M. Wt: 202.63 g/mol
InChI Key: PSIKKZCMTZFNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethoxy-2-methoxyphenol: is an organic compound with the molecular formula C9H11ClO3 It is a derivative of phenol, characterized by the presence of chloro, ethoxy, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method is the ethoxylation of 5-chloro-2-methoxyphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethoxy-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-ethoxy-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its phenolic structure allows it to interact with various biological targets.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. For instance, they could be investigated for antimicrobial or anti-inflammatory activities.

Industry: Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethoxy-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloro and methoxy substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Chloro-2-methoxyphenol: Similar structure but lacks the ethoxy group.

    3-Methoxy-4-hydroxybenzaldehyde (Vanillin): Contains a methoxy and hydroxyl group but differs in the position and presence of an aldehyde group.

    4-Chloro-2-hydroxyanisole: Similar to 5-Chloro-3-ethoxy-2-methoxyphenol but with different substituents.

Uniqueness: this compound is unique due to the combination of chloro, ethoxy, and methoxy groups on the phenolic ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

5-chloro-3-ethoxy-2-methoxyphenol

InChI

InChI=1S/C9H11ClO3/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5,11H,3H2,1-2H3

InChI Key

PSIKKZCMTZFNJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.